1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid, AldrichCPR
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Overview
Description
1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid, AldrichCPR, is a chemical compound with the empirical formula C7H10O5 and a molecular weight of 174.15 g/mol . This compound is characterized by its unique spirocyclic structure, which includes three oxygen atoms and a carboxylic acid functional group. It is primarily used in early discovery research and is available through Sigma-Aldrich .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the reaction of a diol with a dihalide in the presence of a base to form the spirocyclic ether, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods
While specific industrial production methods for 1,4,7-Trioxaspiro[4The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized spirocyclic compounds .
Scientific Research Applications
1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate: Another spirocyclic compound with a similar structure but different functional groups.
3-Cyclohexyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid: A compound with a different ring system but similar carboxylic acid functionality.
1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid: A compound with a different core structure but similar carboxylic acid group.
Uniqueness
1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for research applications where specific structural features are required .
Properties
Molecular Formula |
C7H10O5 |
---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
1,4,7-trioxaspiro[4.4]nonane-9-carboxylic acid |
InChI |
InChI=1S/C7H10O5/c8-6(9)5-3-10-4-7(5)11-1-2-12-7/h5H,1-4H2,(H,8,9) |
InChI Key |
AGMROOFWCSZNJU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)COCC2C(=O)O |
Origin of Product |
United States |
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